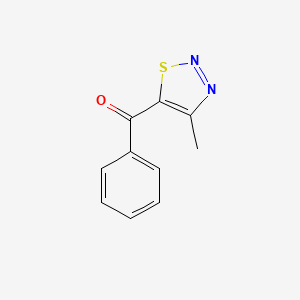

4-Methyl-5-benzoyl-1,2,3-thiadiazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

59944-66-0 |

|---|---|

Molecular Formula |

C10H8N2OS |

Molecular Weight |

204.25 g/mol |

IUPAC Name |

(4-methylthiadiazol-5-yl)-phenylmethanone |

InChI |

InChI=1S/C10H8N2OS/c1-7-10(14-12-11-7)9(13)8-5-3-2-4-6-8/h2-6H,1H3 |

InChI Key |

KUULCDPKIGCIOE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SN=N1)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methyl 5 Benzoyl 1,2,3 Thiadiazole and Analogues

Strategies for Constructing the 1,2,3-Thiadiazole (B1210528) Ring System

The formation of the 1,2,3-thiadiazole ring is the cornerstone of synthesizing the target compound. Several key methods have been established for this purpose.

Hurd-Mori Cyclization Approaches and Modifications

The Hurd-Mori reaction is a widely utilized method for the synthesis of 1,2,3-thiadiazoles. organic-chemistry.orgwikipedia.org This reaction involves the cyclization of hydrazones derived from ketones with an α-methylene group using thionyl chloride (SOCl₂). wikipedia.org The general mechanism proceeds through the reaction of an N-acyl or N-tosyl hydrazone with thionyl chloride to form the thiadiazole ring. wikipedia.org

For the synthesis of analogues of 4-methyl-5-benzoyl-1,2,3-thiadiazole, a suitable starting material would be a hydrazone derived from a β-diketone or a related keto-enol tautomer. For instance, the reaction of pyrazolyl-phenylethanones with semicarbazide (B1199961) generates the corresponding semicarbazone intermediate. This intermediate can then be cyclized using thionyl chloride to yield substituted 1,2,3-thiadiazoles in good to excellent yields. mdpi.com

Modifications to the Hurd-Mori reaction have been developed to improve yields and expand the substrate scope. One such modification involves a metal-free approach where N-tosylhydrazones react with elemental sulfur in the presence of tetrabutylammonium (B224687) iodide (TBAI) as a catalyst. mdpi.com This method provides a practical and improved route to substituted aryl 1,2,3-thiadiazoles with yields ranging from 44% to 98%. mdpi.com

| Starting Material | Reagents | Product | Yield (%) |

| Pyrazolyl-phenylethanone semicarbazone | SOCl₂ | Substituted 1,2,3-thiadiazole | Good to Excellent |

| N-tosylhydrazone | Sulfur, TBAI | Substituted aryl 1,2,3-thiadiazole | 44-98 |

Lalezari Methods for 1,2,3-Thiadiazole Formation

The Lalezari method provides an alternative route to the 1,2,3-thiadiazole ring system and is often mentioned in conjunction with the Hurd-Mori synthesis. researchgate.net This method also utilizes hydrazone intermediates for the construction of the thiadiazole ring. While the Hurd-Mori reaction is more commonly cited for 1,2,3-thiadiazole synthesis, the Lalezari method is particularly known for the preparation of the selenium analogues, 1,2,3-selenadiazoles. wikipedia.org However, its principles can be applied to sulfur chemistry as well. The core of the Lalezari method involves the oxidative ring closure of semicarbazones or hydrazones. researchgate.net

1,3-Dipolar Cycloaddition Reactions in 1,2,3-Thiadiazole Synthesis

1,3-Dipolar cycloaddition reactions offer a powerful and versatile strategy for the synthesis of five-membered heterocyclic rings, including 1,2,3-thiadiazoles. This approach involves the reaction of a 1,3-dipole with a dipolarophile. e-bookshelf.de While this method is extensively used for the synthesis of other thiadiazole isomers like 1,3,4-thiadiazoles, its application to the direct synthesis of the 1,2,3-thiadiazole core of this compound is less commonly documented in comparison to cyclization methods like the Hurd-Mori reaction. The synthesis of 1,3,4-thiadiazole (B1197879) derivatives often proceeds through the in situ 1,3-dipolar cycloaddition of nitrilimines with various sulfur-containing dipolarophiles. nih.gov

Dehydrogenative Intramolecular N-S Bond Formation Methodologies

Recent advancements in synthetic chemistry have led to the development of dehydrogenative methods for the formation of N-S bonds, providing a modern approach to the synthesis of sulfur-containing heterocycles. These methods often involve the use of an oxidant to facilitate the intramolecular cyclization of a suitable precursor.

For the synthesis of 1,2,4-thiadiazoles, a facile transition-metal-free method has been reported. This involves a base-mediated tandem thioacylation of amidines with dithioesters or aryl isothiocyanates, followed by an in situ intramolecular dehydrogenative N-S bond formation. organic-chemistry.orgacs.orgnih.gov A proposed mechanism suggests the involvement of a radical initiator generated from the deprotonation of the DMF solvent. organic-chemistry.orgacs.org While this specific protocol leads to 1,2,4-thiadiazoles, the underlying principle of dehydrogenative N-S bond formation represents a potential strategy that could be adapted for the synthesis of 1,2,3-thiadiazole isomers with appropriate starting materials.

Another approach involves the use of iodine as an oxidant to promote the formation of the N-S bond. For instance, an iodine-mediated oxidative N-S bond formation has been utilized in the synthesis of 1,2,4-thiadiazoles from nitriles and thioamides. researchgate.net

| Precursor | Reagents | Product Isomer |

| Thioacylamidine intermediate | NaH, DMF | 1,2,4-Thiadiazole |

| Nitriles and Thioamides | I₂ | 1,2,4-Thiadiazole |

Conversion from 1,2,3-Oxadiazoles

The transformation of one heterocyclic system into another can be a useful synthetic strategy. The conversion of 1,2,3-oxadiazoles into 1,2,3-thiadiazoles represents a potential, though less common, route to the target scaffold. This transformation would involve the replacement of the oxygen atom in the oxadiazole ring with a sulfur atom. Such conversions are often achieved by treating the oxadiazole with a sulfurating agent like Lawesson's reagent or phosphorus pentasulfide. This approach is more frequently documented for the synthesis of 1,3,4-thiadiazoles from 1,3,4-oxadiazoles. nih.gov

Regioselective Synthesis of 4-Methyl-5-substituted-1,2,3-thiadiazoles

The synthesis of specifically this compound requires precise control over the placement of the methyl and benzoyl groups on the thiadiazole ring. The regioselectivity of the synthesis is therefore of paramount importance.

A multi-step synthetic route has been reported for the preparation of 4-methyl-1,2,3-thiadiazole-5-carboxaldehyde benzoyl hydrazone derivatives, which are structurally very similar to the target compound. ccspublishing.org.cn This synthesis starts from dimethyl carbonate and proceeds through five key steps: hydrazidation, condensation, cyclization, reduction, and oxidation to yield the crucial intermediate, 4-methyl-1,2,3-thiadiazole-5-carboxaldehyde. ccspublishing.org.cn The final target compounds are then obtained through a condensation reaction between this aldehyde and various substituted benzoyl hydrazines, achieving yields of 60-96%. ccspublishing.org.cn

This synthetic sequence demonstrates a viable strategy for introducing the 4-methyl and a 5-carbonyl-containing substituent onto the 1,2,3-thiadiazole ring with high regioselectivity. The initial steps establish the core substituted thiadiazole, and the final condensation allows for the introduction of the benzoyl moiety (as a hydrazone derivative).

| Step | Description |

| 1 | Hydrazidation of dimethyl carbonate |

| 2 | Condensation |

| 3 | Cyclization to form the thiadiazole ring |

| 4 | Reduction |

| 5 | Oxidation to 4-methyl-1,2,3-thiadiazole-5-carboxaldehyde |

| 6 | Condensation with substituted benzoyl hydrazine (B178648) |

Derivatization Strategies at the 5-Position: Focus on Benzoyl and Related Carbonyl Precursors

The functionalization of the 4-methyl-1,2,3-thiadiazole (B96444) core at the 5-position with a benzoyl group or other carbonyl-containing moieties is a key strategy for creating diverse molecular architectures. These carbonyl groups serve as versatile handles for further chemical modifications.

One of the most direct methods for introducing a carbonyl function at the 5-position involves the use of highly reactive intermediates like 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride. mdpi.compopebiotech.comachemblock.comchemicalbook.com This acid chloride can be prepared from the corresponding 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, for instance, by treatment with thionyl chloride. mdpi.com

Once formed, the carbonyl chloride is a potent electrophile that can react with a variety of nucleophiles to yield a range of carbonyl derivatives. To synthesize the target compound, this compound, a classic Friedel-Crafts acylation reaction can be employed. This involves reacting 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride with benzene (B151609) in the presence of a Lewis acid catalyst, such as aluminum chloride.

Furthermore, this intermediate is a precursor for other important derivatives. Its reaction with amines leads to the formation of amides, while reaction with alcohols yields esters. For example, it has been used in a multi-step synthesis where it was combined with glycine (B1666218) to afford a carboxamide derivative, which was then used in subsequent reactions. mdpi.com

The Ugi four-component reaction (U-4CR) stands out as a powerful, one-pot method for generating molecular diversity, consistent with the principles of green chemistry. nih.govacs.org This reaction brings together a carboxylic acid, an amine, an aldehyde, and an isocyanide to rapidly assemble complex molecules. researchgate.net In this context, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid serves as the acidic component, allowing for the incorporation of the thiadiazole moiety into a larger, multi-functionalized scaffold. acs.org

The general procedure involves mixing the four components in a suitable solvent, often methanol, and stirring at room temperature. acs.org The versatility of the Ugi reaction allows for a wide range of substituents to be introduced by simply varying the amine, aldehyde, and isocyanide components. This strategy has been successfully used to synthesize libraries of 4-methyl-1,2,3-thiadiazole-5-carboxamide (B64307) derivatives for biological screening. mdpi.comnih.govacs.org The efficiency of this method makes it highly valuable for creating novel pesticide candidates and for structure-activity relationship studies. nih.govnih.gov

| Amine Component | Aldehyde Component | Isocyanide Component | Yield |

|---|---|---|---|

| 3-Chloro-4-methylbenzenamine | Benzaldehyde | Cyclohexyl isocyanide | Data not specified |

| Amine 141 (X=Cl) | Aldehyde 142 (R=(trifluoromethyl)phenyl) | Isocyanocyclohexane 143 | 89% |

| General range for various derivatives | 3-89% |

Another important class of derivatives is formed from 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide. mdpi.comscbt.com This hydrazide is typically synthesized from the corresponding ester (e.g., 4-methyl-1,2,3-thiadiazole-5-carboxylic acid ethyl ester) by reaction with hydrazine hydrate (B1144303) in a solvent like ethanol (B145695). chemicalbook.com

The resulting hydrazide can then undergo condensation reactions with a wide array of aldehydes to form hydrazide-hydrazone derivatives. mdpi.com This reaction is generally carried out by heating the hydrazide and the chosen aldehyde under reflux in ethanol for a few hours. mdpi.com The resulting products precipitate upon cooling and can be isolated in good to excellent yields. This straightforward and efficient method allows for the synthesis of a large number of derivatives for applications such as antimicrobial activity screening. mdpi.com

| Aldehyde Reactant | Yield (%) |

|---|---|

| Benzaldehyde | 87% |

| 4-Methylbenzaldehyde | 85% |

| 4-Chlorobenzaldehyde | 98% |

| 4-Nitrobenzaldehyde | 96% |

| 2-Hydroxybenzaldehyde | 93% |

| 5-Nitro-2-furaldehyde | 89% |

| General Range | 57-98% |

Green Chemistry Approaches in 1,2,3-Thiadiazole Synthesis

Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. Green chemistry approaches, such as one-pot reactions and the use of catalysts, are instrumental in reducing waste, energy consumption, and the use of hazardous materials in the synthesis of 1,2,3-thiadiazoles.

Another notable one-pot methodology is the synthesis of 5-acyl-1,2,3-thiadiazoles from enaminones, tosylhydrazine, and elemental sulfur. acs.orgorganic-chemistry.org This transition-metal-free reaction, mediated by iodine in DMSO, proceeds via a C-S, S-N, and C-N bond cross-coupling cyclization. The process is operationally simple, tolerates a wide range of functional groups, and provides the desired products in moderate to excellent yields. acs.org Such methods, which utilize simple and readily available starting materials, represent a significant advancement over classical multi-step syntheses that may require pre-functionalized substrates and harsh conditions. acs.org

The use of catalysts is fundamental to green chemistry as they can increase reaction efficiency, enable reactions under milder conditions, and improve selectivity, thereby reducing byproducts. Several catalytic systems have been developed for the synthesis of the 1,2,3-thiadiazole ring.

One effective method involves an iodine/DMSO-catalyzed transformation of N-tosylhydrazones with elemental sulfur to produce 4-aryl-1,2,3-thiadiazoles. researchgate.net In this system, DMSO acts as both a solvent and an oxidant to regenerate the iodine catalyst, making the process efficient. researchgate.net A related iodine-mediated cross-coupling cyclization of enaminones, tosylhydrazine, and sulfur provides an effective route to 5-acyl-1,2,3-thiadiazoles without the need for transition metals. acs.orgorganic-chemistry.org

Another green approach is the use of tetrabutylammonium iodide (TBAI) as a catalyst for the reaction between N-tosylhydrazones and sulfur. This metal-free procedure is considered an improvement on the classical Hurd-Mori reaction. mdpi.comorganic-chemistry.org Additionally, a dual catalyst system of I2 and CuCl2 has been reported for the synthesis of thiadiazoles from methyl ketones, p-toluenesulfonyl hydrazide, and KSCN. mdpi.com These catalyst-mediated transformations offer significant advantages by minimizing waste and avoiding the stoichiometric use of toxic reagents. acs.org

Advanced Chemical Reactivity and Mechanistic Studies of 4 Methyl 5 Benzoyl 1,2,3 Thiadiazole

Ring Transformations and Rearrangement Mechanisms

The 1,2,3-thiadiazole (B1210528) ring is a subject of significant academic interest due to its unique reactivity, particularly its propensity for ring-cleavage reactions and rearrangements into other heterocyclic structures. researchgate.net These transformations are often initiated by thermal, photochemical, or chemical means.

Thermal and Photochemical Decomposition Pathways of the 1,2,3-Thiadiazole Ring

A defining characteristic of the 1,2,3-thiadiazole system is its ability to undergo decomposition with the extrusion of a molecule of nitrogen (N₂), a process that can be triggered by heat or light. e-bookshelf.de This decomposition is a key pathway to generating highly reactive intermediates.

The generally accepted mechanism for this decomposition involves the initial cleavage of the S-N bond, followed by the loss of dinitrogen to form a thiirene (B1235720) intermediate. However, thiirenes are typically unstable and can undergo further transformations. For 5-acyl-1,2,3-thiadiazoles, such as 4-methyl-5-benzoyl-1,2,3-thiadiazole, the decomposition is believed to proceed through the formation of an α-diazothioketone, which then loses N₂ to yield a thioketene (B13734457). The thioketene can then cyclize to a thiirene or undergo other reactions.

Key Decomposition Products:

Thiirenes: Highly strained, three-membered rings containing a sulfur atom. They are often transient and quickly rearrange or react further.

Alkynes: Desulfurization of the thiirene intermediate can lead to the formation of an alkyne. In the case of this compound, this would yield 1-phenylprop-1-yn-1-one.

Thioketenes: These intermediates can be trapped by nucleophiles or undergo cycloaddition reactions.

The specific pathway and final products are highly dependent on the reaction conditions and the substitution pattern of the thiadiazole ring.

Intramolecular Rearrangements Involving Transient Intermediates like α-Diazothioketones

The ring-opening of 1,2,3-thiadiazoles can lead to the formation of α-diazothioketone intermediates without the immediate loss of nitrogen. This isomerization is a crucial step in several intramolecular rearrangement reactions. For instance, certain substituted 1,2,3-thiadiazoles are known to rearrange into more stable heterocyclic systems via these transient species. researchgate.net

In the context of this compound, a base-catalyzed ring-opening could potentially form the corresponding α-diazothioketone. This intermediate could then undergo Wolff-type rearrangements or cyclize in a different manner to form new heterocyclic rings, depending on the reaction conditions and the presence of other reagents.

Interconversion with Other Heterocyclic Systems

The transformation of the 1,2,3-thiadiazole ring into other heterocyclic systems is a well-documented area of its chemistry, significantly expanding its utility as a synthetic building block. mdpi.com

One of the most notable transformations is the Dimroth rearrangement , where 1,2,3-thiadiazoles can interconvert with 1,2,3-triazoles. rsc.org This rearrangement is particularly common for 5-amino-1,2,3-thiadiazoles, which can rearrange to form 5-mercapto-1,2,3-triazoles. researchgate.net While the 5-benzoyl substituent makes this specific pathway less direct, base- or acid-catalyzed conditions could potentially facilitate analogous transformations.

Furthermore, transition metal-catalyzed reactions offer additional pathways for interconversion. For example, rhodium-catalyzed transannulation reactions between 1,2,3-thiadiazoles and alkynes can produce highly substituted thiophenes. researchgate.net Other documented conversions include reactions with isonitriles to yield thiazoles and transformations of certain triazoles into 1,2,5-thiadiazoles. researchgate.nethw.ac.ukmdpi.com

| Reactant(s) | Reagents/Conditions | Resulting Heterocycle | Reference |

|---|---|---|---|

| 5-Amino-1,2,3-thiadiazoles | Base or mild conditions | 5-Mercapto-1,2,3-triazoles | researchgate.netresearchgate.net |

| 1,2,3-Thiadiazoles + Alkynes | Rhodium catalyst | Thiophenes | researchgate.net |

| 1,2,3-Thiadiazoles + Isonitriles | Cycloaddition | Thiazoles | researchgate.net |

| Electron-poor 1,2,3-triazoles | Trithiazyl trichloride | 1,2,5-Thiadiazoles | hw.ac.ukmdpi.com |

Reactions Involving the Benzoyl Moiety at Position 5

The benzoyl group attached to the C5 position of the thiadiazole ring offers a secondary site for chemical modification, distinct from the reactivity of the heterocyclic core.

Nucleophilic and Electrophilic Reactions on the Carbonyl Group

The carbonyl carbon of the benzoyl group is electrophilic and thus susceptible to attack by nucleophiles. This allows for a wide range of functional group transformations.

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Condensation Reactions: The carbonyl group can react with amine derivatives to form imines or related compounds. For example, reaction with hydrazine (B178648) or substituted hydrazines yields hydrazones, a reaction demonstrated in the synthesis of 4-methyl-1,2,3-thiadiazole-5-carboxaldehyde benzoyl hydrazone derivatives. ccspublishing.org.cn Similarly, reaction with hydroxylamine (B1172632) produces an oxime.

Organometallic Addition: Grignard reagents or organolithium compounds can add to the carbonyl carbon to create tertiary alcohols.

Electrophilic reactions can occur at the carbonyl oxygen, such as protonation under acidic conditions, which activates the carbonyl group towards nucleophilic attack.

| Reaction Type | Reagent(s) | Product Type |

|---|---|---|

| Reduction | NaBH₄, LiAlH₄ | Secondary alcohol |

| Condensation | Hydrazine (H₂NNH₂) | Hydrazone |

| Condensation | Hydroxylamine (H₂NOH) | Oxime |

| Grignard Reaction | R-MgBr | Tertiary alcohol |

| Wittig Reaction | Ph₃P=CHR | Alkene |

Modifications of the Phenyl Ring within the Benzoyl Moiety

The phenyl ring of the benzoyl group can undergo electrophilic aromatic substitution. The carbonyl group is an electron-withdrawing group and acts as a deactivator and a meta-director. Consequently, electrophiles will preferentially add to the meta-positions of the phenyl ring.

Standard electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would introduce a nitro group (-NO₂) at the meta-position.

Halogenation: Reaction with a halogen (e.g., Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) would result in meta-bromination.

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) would add a sulfonic acid group (-SO₃H) at the meta-position.

Friedel-Crafts Reactions: Both acylation and alkylation are generally not successful on strongly deactivated rings like this one.

These modifications allow for the synthesis of a diverse library of derivatives, enabling the fine-tuning of the molecule's properties for various applications. The feasibility of synthesizing derivatives with substituted phenyl rings is supported by literature describing the preparation of various 4-methyl-1,2,3-thiadiazole-5-carboxaldehyde benzoyl hydrazones with different substituents on the benzoyl hydrazine moiety. ccspublishing.org.cn

Reactivity of the Methyl Group at Position 4

The methyl group at the C4 position of the 1,2,3-thiadiazole ring is not merely a passive substituent. Its strategic placement adjacent to the electron-deficient heterocyclic ring system imparts a degree of acidity to its protons, rendering it susceptible to a variety of chemical transformations. This reactivity is analogous to that observed in methyl groups attached to other electron-poor heterocyclic systems, such as the picolines. nih.gov

The activated nature of the C4-methyl group opens avenues for its functionalization, allowing for the synthesis of a diverse array of derivatives. Key reaction pathways include condensation and halogenation reactions.

Condensation Reactions:

The protons of the 4-methyl group can be abstracted by a suitable base, generating a nucleophilic carbanion. This intermediate can then react with electrophiles, most notably aromatic aldehydes, in a Claisen-Schmidt or Knoevenagel-type condensation. This reaction pathway leads to the formation of 4-styryl-1,2,3-thiadiazole (B2818959) derivatives, which are of interest for their potential applications in materials science and medicinal chemistry. The reaction is typically catalyzed by a base, such as piperidine (B6355638) or a metal alkoxide, and proceeds via a multi-step mechanism involving nucleophilic addition followed by dehydration.

A general scheme for this transformation is presented below:

Step 1: Deprotonation. A base abstracts a proton from the 4-methyl group of this compound, forming a resonance-stabilized carbanion.

Step 2: Nucleophilic Attack. The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of an aromatic aldehyde.

Step 3: Dehydration. The resulting aldol-type intermediate undergoes dehydration to yield the thermodynamically stable 4-styryl-1,2,3-thiadiazole derivative.

The success and yield of these condensation reactions are influenced by several factors, including the nature of the substituent on the aromatic aldehyde, the choice of solvent, and the reaction temperature. Electron-withdrawing groups on the aldehyde can enhance its electrophilicity and facilitate the reaction, while electron-donating groups may have the opposite effect.

| Aromatic Aldehyde | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|

| Benzaldehyde | Piperidine, Reflux | 5-Benzoyl-4-styryl-1,2,3-thiadiazole | Data not available |

| 4-Nitrobenzaldehyde | Piperidine, Reflux | 5-Benzoyl-4-(4-nitrostyryl)-1,2,3-thiadiazole | Data not available |

| 4-Methoxybenzaldehyde | Piperidine, Reflux | 5-Benzoyl-4-(4-methoxystyryl)-1,2,3-thiadiazole | Data not available |

Halogenation Reactions:

The methyl group at position 4 can also undergo halogenation, typically bromination, to introduce a halogen atom. nih.gov This transformation is significant as the resulting halomethyl derivative serves as a versatile synthetic intermediate for further modifications through nucleophilic substitution reactions. The bromination of methyl groups attached to aromatic or heteroaromatic rings is often initiated by radical initiators or light, or catalyzed by acids or bases. google.comresearchgate.net For a methyl group on a thiadiazole ring, the reaction conditions would need to be carefully controlled to avoid undesired side reactions on the electron-rich benzoyl group or the thiadiazole ring itself.

A plausible reaction sequence for the bromination of the 4-methyl group is as follows:

Initiation: Generation of a bromine radical from molecular bromine using an initiator like AIBN (azobisisobutyronitrile) or UV light.

Propagation: The bromine radical abstracts a hydrogen atom from the 4-methyl group, forming a benzyl-type radical stabilized by the thiadiazole ring. This radical then reacts with another molecule of bromine to yield the 4-(bromomethyl) derivative and a new bromine radical.

Termination: Combination of radicals to terminate the chain reaction.

The resulting 4-(bromomethyl)-5-benzoyl-1,2,3-thiadiazole can be further reacted with various nucleophiles (e.g., amines, alkoxides, thiolates) to introduce a wide range of functional groups.

| Halogenating Agent | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | AIBN, CCl4, Reflux | 4-(Bromomethyl)-5-benzoyl-1,2,3-thiadiazole | Data not available |

| Bromine | UV light, CCl4, Reflux | 4-(Bromomethyl)-5-benzoyl-1,2,3-thiadiazole | Data not available |

Metal-mediated Reactions and Complexation Studies

The this compound molecule possesses multiple potential coordination sites, making it an intriguing ligand for the formation of metal complexes. The nitrogen atoms of the thiadiazole ring and the oxygen atom of the benzoyl group can act as Lewis bases, donating their lone pairs of electrons to a metal center. The specific coordination mode will depend on the nature of the metal ion, the reaction conditions, and the steric and electronic properties of the ligand.

Thiadiazole derivatives are known to act as versatile ligands in coordination chemistry. isres.org The nitrogen atoms of the thiadiazole ring are generally considered good coordinating sites. researchgate.net The benzoyl group introduces an additional potential coordination site through its carbonyl oxygen atom. This allows for the possibility of the ligand acting as a monodentate, bidentate, or even a bridging ligand.

Potential Coordination Modes:

Monodentate Coordination: The ligand could coordinate to a metal center through one of the nitrogen atoms of the thiadiazole ring, likely the N2 atom due to steric accessibility.

Bidentate Chelation: The ligand could form a chelate ring by coordinating to a metal center through the N2 atom of the thiadiazole ring and the oxygen atom of the benzoyl group. This would form a stable five- or six-membered chelate ring, depending on the geometry of the complex.

Bridging Coordination: In polynuclear complexes, the ligand could act as a bridge between two or more metal centers, utilizing its multiple donor atoms.

The formation of metal complexes can significantly alter the electronic and steric properties of the this compound ligand, which could in turn influence its reactivity in subsequent reactions. Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, along with X-ray crystallography, are crucial for elucidating the precise coordination mode and the geometry of the resulting metal complexes. uobaghdad.edu.iqqu.edu.iq

For instance, in IR spectroscopy, a shift in the stretching frequency of the C=O bond of the benzoyl group to a lower wavenumber upon complexation would indicate the involvement of the carbonyl oxygen in coordination. Similarly, changes in the vibrational modes of the thiadiazole ring would provide evidence for the participation of the ring nitrogen atoms in metal binding.

| Metal Salt | Potential Coordination Site(s) | Expected Complex Type | Characterization Data |

|---|---|---|---|

| CuCl₂ | N(2) of thiadiazole, C=O of benzoyl | Mononuclear or Polynuclear | Shift in C=O and thiadiazole ring vibrations in IR |

| Zn(NO₃)₂ | N(2) of thiadiazole, C=O of benzoyl | Mononuclear or Polynuclear | Changes in ¹H and ¹³C NMR chemical shifts |

| Pd(OAc)₂ | N(2) of thiadiazole, C=O of benzoyl | Mononuclear or Polynuclear | Single crystal X-ray diffraction for structural elucidation |

Sophisticated Spectroscopic Characterization and Structural Elucidation Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the precise molecular structure of 4-Methyl-5-benzoyl-1,2,3-thiadiazole in solution. While specific spectral data for this exact compound is not widely published, the application of various NMR techniques to related 4-methyl-1,2,3-thiadiazole (B96444) derivatives provides a clear framework for its characterization. ccspublishing.org.cnmdpi.com

One-dimensional (¹H and ¹³C) NMR provides initial information on the chemical environment of protons and carbons. However, for an unambiguous assignment of every atom in this compound, two-dimensional (2D) NMR techniques are indispensable.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For the benzoyl group, COSY would reveal correlations between the ortho, meta, and para protons, allowing for their sequential assignment.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons directly to the carbon atom they are attached to. This technique would definitively link the proton signals of the methyl group and the phenyl ring to their corresponding carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial as it shows correlations between protons and carbons over longer ranges (typically two to four bonds). This allows for the assembly of the molecular skeleton. For instance, HMBC would show a correlation from the protons of the methyl group (at position 4) to the C4 and C5 carbons of the thiadiazole ring. Similarly, correlations would be observed from the ortho-protons of the benzoyl ring to the carbonyl carbon, confirming the attachment of the phenyl ring to the carbonyl group. The connection of the benzoyl group to the thiadiazole ring at position C5 would be established by a correlation from the ortho-protons of the phenyl ring to the C5 carbon of the thiadiazole ring.

The following table outlines the expected key HMBC correlations that would be critical for confirming the structure of this compound.

| Protons (¹H) | Expected Correlated Carbons (¹³C) via HMBC | Information Gained |

| Methyl Protons (on C4) | C4 (thiadiazole), C5 (thiadiazole) | Confirms methyl group position at C4 of the thiadiazole ring. |

| Phenyl Protons (ortho) | Carbonyl Carbon (C=O), C5 (thiadiazole), Phenyl Carbons (meta, ipso) | Confirms benzoyl group connectivity to the thiadiazole ring at C5. |

While solution-state NMR characterizes the molecule in its dissolved state, solid-state NMR (ssNMR) spectroscopy provides invaluable information about the compound in its crystalline form. This technique is particularly useful for studying polymorphism—the ability of a compound to exist in multiple crystalline forms—which can impact physical properties. ssNMR could be used to probe the local environment of carbon and nitrogen atoms within the crystal lattice of this compound, identifying the number of non-equivalent molecules in the asymmetric unit and characterizing intermolecular interactions.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) serves two primary functions in structural elucidation. First, it provides an extremely accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula. For this compound (C₁₀H₈N₂OS), HRMS would confirm this exact composition, distinguishing it from any other isomers or compounds with a similar nominal mass.

Second, tandem mass spectrometry (MS/MS) experiments coupled with HRMS reveal characteristic fragmentation patterns that act as a structural fingerprint. nih.gov The fragmentation of 4,5-functionalized 1,2,3-thiadiazoles has been studied, and a key fragmentation pathway involves the loss of a neutral nitrogen molecule (N₂), which is a signature of the 1,2,3-thiadiazole (B1210528) ring system. nih.gov This process provides strong evidence for the presence of this specific heterocyclic core.

The table below details the expected primary fragmentation steps for this compound under mass spectrometric analysis.

| Precursor Ion [M+H]⁺ | Key Fragment Ion | Neutral Loss | Significance |

| C₁₀H₉N₂OS⁺ | [M+H - N₂]⁺ | N₂ | Characteristic fragmentation of the 1,2,3-thiadiazole ring. nih.gov |

| C₁₀H₉N₂OS⁺ | [C₇H₅O]⁺ (Benzoyl cation) | C₃H₄N₂S | Cleavage of the bond between the carbonyl carbon and the ring. |

| C₁₀H₉N₂OS⁺ | [C₆H₅]⁺ (Phenyl cation) | C₄H₄N₂OS | Loss of the entire thiadiazole-carbonyl moiety. |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopies are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide direct information about the functional groups present. For this compound, the IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the benzoyl group. scispace.com The structures of various thiadiazole derivatives have been confirmed using IR spectroscopy, which helps identify key functional groups. ccspublishing.org.cnkuleuven.bemdpi.com

| Vibrational Mode | Expected IR Frequency Range (cm⁻¹) | Significance |

| C=O Stretch (Benzoyl) | 1650-1680 | Strong, sharp peak confirming the presence of the conjugated ketone. |

| C-H Stretch (Aromatic) | 3000-3100 | Indicates the phenyl group. |

| C-H Stretch (Aliphatic) | 2850-3000 | Indicates the methyl group. |

| C=N / C=C Stretch (Ring) | 1400-1600 | Vibrations associated with the thiadiazole and phenyl rings. scispace.com |

| C-S Stretch | 600-800 | Characteristic vibration for the thiadiazole ring. scispace.com |

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially regarding the vibrations of the C=C bonds in the phenyl ring and the vibrations of the thiadiazole heterocycle.

Electronic Absorption and Fluorescence Spectroscopies

Electronic absorption (UV-Vis) and fluorescence spectroscopies investigate the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π→π* transitions within the aromatic phenyl and thiadiazole rings, as well as n→π* transitions associated with the carbonyl group and nitrogen and sulfur heteroatoms.

Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process where a proton is transferred within the same molecule upon electronic excitation. nih.gov This phenomenon is known to occur in certain heterocyclic dyes and often results in dual fluorescence emission and a large Stokes shift (the separation between absorption and emission maxima). nih.gov

For ESIPT to occur, a molecule must possess both a proton-donating group (e.g., -OH, -NH₂) and a proton-accepting atom (e.g., a nitrogen atom) in close spatial proximity, allowing for the formation of an intramolecular hydrogen bond. Studies on certain 1,3,4-thiadiazole (B1197879) analogues that have a hydroxyl group positioned correctly relative to a ring nitrogen have shown evidence of ESIPT. nih.gov

However, in the specific case of this compound, the structural requirements for ESIPT are not met. The molecule lacks an acidic proton-donating group like a hydroxyl or amino group that can form an intramolecular hydrogen bond with a nitrogen atom of the thiadiazole ring. Therefore, this compound is not expected to exhibit ESIPT phenomena. The study of ESIPT in its analogues highlights the critical role specific functional groups and their positioning play in the photophysical properties of thiadiazole derivatives.

Determination of Fluorescence Lifetimes and Quantum Yields

The fluorescence lifetime and quantum yield are fundamental photophysical parameters that quantify the efficiency and dynamics of the fluorescence process. The fluorescence quantum yield (ΦF) defines the ratio of photons emitted to photons absorbed, providing a direct measure of the emission process's efficiency. uci.edu The fluorescence lifetime (τ) is the average time a molecule remains in its excited state before returning to the ground state via emission. researchgate.net

These parameters are determined experimentally. Quantum yields are typically measured using a comparative method, where the integrated fluorescence intensity of the sample is compared against a well-characterized standard with a known quantum yield under identical conditions of absorbance and excitation wavelength. uci.edu Fluorescence lifetime measurements are commonly performed using time-resolved techniques like Time-Correlated Single Photon Counting (TCSPC), which monitors the decay of fluorescence intensity over time following pulsed excitation.

While specific experimental data on the fluorescence lifetime and quantum yield for this compound are not extensively documented in the reviewed literature, the application of these methodologies is crucial for characterizing its potential as a fluorophore. For related heterocyclic compounds, such as rhodamine and pyronin dyes, these measurements have provided key insights into the relationship between molecular structure, excited-state charge transfer, and radiative decay rates. researchgate.net Determining these values for this compound would be essential for evaluating its suitability for applications in materials science and biological imaging.

Studies of Aggregation-Induced Emission (AIE) Effects

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-luminescent or weakly fluorescent molecules are induced to emit intensely upon aggregation in poor solvents or in the solid state. nih.govacs.org This effect is in direct contrast to the more common Aggregation-Caused Quenching (ACQ), where fluorescence intensity decreases upon aggregation. nih.gov The primary mechanism for AIE is the restriction of intramolecular motions (RIM), including rotations and vibrations, in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. acs.org

The study of AIE effects involves monitoring the fluorescence emission of a compound in solvent mixtures of varying polarity, typically by adding a poor solvent (like water) to a solution of the compound in a good solvent (like THF or DMSO). A significant enhancement in fluorescence intensity with an increasing fraction of the poor solvent indicates AIE activity.

For the broader class of thiadiazole-containing compounds, AIE is a recognized property that enhances their utility in developing robust solid-state luminescent materials. nih.govrsc.org While specific AIE studies focusing on this compound have not been detailed in the literature, investigating this property would be a critical step in understanding its solid-state photophysics. Such studies would clarify how intermolecular interactions in the aggregated state influence its emissive properties and potential for use in optoelectronic devices or bio-imaging, where solid-state or aggregated-state emission is often required. acs.org

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) analysis of single crystals is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. This technique provides detailed information on bond lengths, bond angles, torsion angles, and intermolecular interactions, which are fundamental to understanding a compound's physical and chemical properties.

While the crystal structure for this compound itself is not available in the reviewed literature, a comprehensive single-crystal X-ray diffraction analysis has been performed on the closely related 4-methyl-1,2,3-thiadiazole-5-carboxaldehyde benzoyl hydrazone derivative (8g) . ccspublishing.org.cn This analysis provides invaluable insight into the likely solid-state conformation and packing of molecules with this core scaffold.

The study revealed that compound 8g crystallizes in a triclinic system with the space group P-1. The crystal structure is stabilized by both intramolecular and intermolecular hydrogen bonds, which dictate the molecular packing. dntb.gov.ua The detailed crystallographic data for this derivative are summarized in the table below.

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₂H₁₀N₄OS |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.5767(5) |

| b (Å) | 9.6459(7) |

| c (Å) | 13.7997(9) |

| α (°) | 84.771(6) |

| β (°) | 87.927(5) |

| γ (°) | 88.623(5) |

| Volume (ų) | 1268.34(14) |

| Z | 4 |

This structural data is crucial for computational studies and for understanding the structure-property relationships within this class of 1,2,3-thiadiazole derivatives. nih.gov

Circular Dichroism (CD) and Dynamic Light Scattering (DLS) for Chiral and Aggregation Studies

Circular Dichroism (CD) spectroscopy and Dynamic Light Scattering (DLS) are powerful analytical techniques used to investigate the structural properties of molecules and their aggregates in solution.

Circular Dichroism (CD) measures the differential absorption of left- and right-circularly polarized light. aip.org This technique is exquisitely sensitive to molecular chirality. For achiral molecules, the CD spectrum is silent. However, if achiral molecules form chiral supramolecular structures or aggregates, a CD signal can be induced. Therefore, CD spectroscopy is an effective tool for studying the formation of chiral aggregates and providing insight into their geometry and intermolecular electronic couplings. aip.org

Dynamic Light Scattering (DLS) , also known as Photon Correlation Spectroscopy, measures the size distribution of particles or molecules suspended in a liquid. nih.govdiva-portal.org The technique works by analyzing the intensity fluctuations of scattered light, which are caused by the Brownian motion of the particles. diva-portal.org Smaller particles move more rapidly, causing faster fluctuations, while larger particles or aggregates move more slowly. diva-portal.org DLS is widely used to detect the presence of aggregates, determine their hydrodynamic radius, and monitor aggregation processes over time or in response to environmental changes. nih.govmdpi.com

Although specific CD and DLS studies on this compound are not reported in the available literature, these methods would be indispensable for a thorough characterization of its solution-state behavior. CD analysis could reveal whether the compound forms chiral aggregates, while DLS would provide quantitative data on the size and polydispersity of any aggregates formed, complementing fluorescence-based AIE studies. researchgate.net

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure and geometry of molecules. For 4-Methyl-5-benzoyl-1,2,3-thiadiazole, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are used to determine its most stable three-dimensional conformation (ground state). acs.org The optimization process calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure. All dihedral angles of the 1,2,3-thiadiazole (B1210528) ring are typically found to be close to 0°, confirming its planar nature. acs.org These calculations are fundamental for understanding the molecule's intrinsic properties and serve as the basis for further computational analysis. researchgate.net

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. By applying methods like Gauge-Independent Atomic Orbital (GIAO) within DFT, the nuclear magnetic shielding tensors can be calculated, which are then converted into NMR chemical shifts (¹H and ¹³C). dergipark.org.trresearchgate.net These predicted shifts can be correlated with experimental data to confirm the molecular structure.

Time-Dependent DFT (TD-DFT) is employed to simulate the electronic absorption spectrum (UV-Vis). researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. The calculations provide the maximum absorption wavelengths (λmax), oscillator strengths (f), and the nature of the transitions, typically corresponding to π→π* or n→π* electronic promotions within the molecule's chromophores (the benzoyl group and the thiadiazole ring). researchgate.netdergipark.org.tr

Table 1: Predicted Spectroscopic Data for this compound This table contains representative theoretical data based on computational models.

| Parameter | Predicted Value | Method |

|---|---|---|

| ¹H NMR | ||

| Methyl Protons | 2.5 - 2.8 ppm | DFT/GIAO |

| Aromatic Protons | 7.4 - 8.0 ppm | DFT/GIAO |

| ¹³C NMR | ||

| Methyl Carbon | 10 - 15 ppm | DFT/GIAO |

| Thiadiazole C4 | 135 - 145 ppm | DFT/GIAO |

| Thiadiazole C5 | 150 - 160 ppm | DFT/GIAO |

| Benzoyl Carbons | 128 - 138 ppm | DFT/GIAO |

| Carbonyl Carbon | 185 - 195 ppm | DFT/GIAO |

| UV-Vis | ||

| λmax 1 | ~280 nm | TD-DFT |

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. For this compound, the HOMO is typically localized over the electron-rich thiadiazole ring and parts of the benzoyl group, while the LUMO is often centered on the benzoyl moiety and the C=S bond.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity. dergipark.org.tr A smaller gap suggests the molecule is more polarizable and more reactive. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, providing quantitative measures of chemical behavior. researchgate.netresearchgate.net

Table 2: Calculated FMO Energies and Reactivity Descriptors This table contains representative theoretical data based on computational models.

| Parameter | Formula | Predicted Value (eV) |

|---|---|---|

| HOMO Energy (E_HOMO) | - | -6.5 |

| LUMO Energy (E_LUMO) | - | -2.1 |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 4.4 |

| Ionization Potential (I) | -E_HOMO | 6.5 |

| Electron Affinity (A) | -E_LUMO | 2.1 |

| Electronegativity (χ) | (I + A) / 2 | 4.3 |

| Chemical Hardness (η) | (I - A) / 2 | 2.2 |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of this compound over time. nih.gov These simulations solve Newton's equations of motion for the molecule, providing a trajectory that reveals its conformational flexibility and interactions with its environment, such as solvent molecules. nih.gov For this compound, MD simulations can elucidate the rotational freedom of the benzoyl group relative to the planar thiadiazole ring, identifying the most stable and frequently adopted conformations in solution. This analysis is crucial for understanding how the molecule's shape influences its properties and potential interactions. researchgate.net

Quantum Chemical Computations for Reaction Pathways and Mechanistic Elucidation

Quantum chemical calculations are essential for exploring the mechanisms of chemical reactions involving this compound. nih.gov By mapping the potential energy surface, these methods can identify transition states, intermediates, and reaction products. researchgate.net For instance, computations can be used to elucidate the synthetic pathway, such as the Hurd-Mori reaction often used for 1,2,3-thiadiazole synthesis, by calculating the activation energies for each step. nih.gov These theoretical investigations provide a detailed, step-by-step understanding of reaction mechanisms that can be difficult to probe experimentally. nih.gov

Molecular Docking Studies for Predictive Binding Modes with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, typically a protein receptor. researchgate.netamazonaws.com For this compound, docking simulations place the molecule into a defined binding site of a receptor and calculate a score that estimates the binding affinity. nih.gov The results reveal plausible binding poses and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the receptor's amino acid residues. researchgate.netbiointerfaceresearch.com This information is foundational for understanding how the molecule might interact with biological systems at a molecular level. nih.gov

Table 3: Hypothetical Molecular Docking Results This table illustrates typical output from a molecular docking simulation.

| Parameter | Description | Value/Residues |

|---|---|---|

| Binding Affinity | Estimated free energy of binding | -8.5 kcal/mol |

| Hydrogen Bonds | Interaction between H-bond donor/acceptor | N-H of residue with Carbonyl Oxygen |

| Hydrophobic Interactions | Interactions with nonpolar residues | Benzoyl ring with Phe, Leu, Val |

Structure-Activity Relationship (SAR) Studies through Computational Modeling

Computational modeling is a key component of theoretical Structure-Activity Relationship (SAR) studies. mdpi.com These studies aim to understand how modifications to the chemical structure of this compound affect its properties. By creating a library of virtual derivatives (e.g., by adding different substituents to the benzoyl ring), computational methods can predict how these changes influence key molecular descriptors (e.g., lipophilicity, electronic properties, shape) and, consequently, their predicted binding affinity to a target. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models can be developed by finding a statistical correlation between these computed descriptors and a predicted activity or binding score. researchgate.net These models provide theoretical insights into the design principles for new molecules, suggesting which structural features are most important for enhancing desired molecular interactions. For example, a QSAR model might suggest that adding electron-withdrawing groups to the benzoyl ring enhances its ability to form certain interactions within a binding site. rdd.edu.iq

Applications and Advanced Materials Science Potential

Role as Intermediates and Building Blocks in Complex Organic Synthesis

4-Methyl-5-benzoyl-1,2,3-thiadiazole and related compounds are highly regarded in organic synthesis for their ability to serve as precursors to reactive intermediates and as building blocks for more complex molecular architectures. The inherent ring strain and specific arrangement of heteroatoms in the 1,2,3-thiadiazole (B1210528) core dictate its reactivity, making it a versatile tool for synthetic chemists.

The 1,2,3-thiadiazole ring is a well-established photochemical and thermal precursor to highly reactive, sulfur-containing intermediates, namely thioketenes and the anti-aromatic thiirenes. Upon photolysis or thermolysis, the 1,2,3-thiadiazole molecule readily extrudes molecular nitrogen (N₂), leading to the formation of a transient thiirene (B1235720). acs.orgdocumentsdelivered.com This three-membered ring containing a sulfur atom is typically unstable and quickly rearranges to the corresponding thioketene (B13734457). researchgate.net

Studies on various 1,2,3-thiadiazoles have elucidated this transformation. For instance, the photochemistry of phenyl-substituted 1,2,3-thiadiazoles has been shown to produce thiirene and thioketene species in less than a picosecond. rsc.org Gas-phase photolysis experiments have also provided strong evidence for the formation of these transient intermediates. acs.org The generated thioketenes are valuable synthons that can be trapped with various reagents, such as amines, to yield thioamides, demonstrating the synthetic utility of this pathway. researchgate.net While research on this compound specifically is limited in this context, the fundamental reactivity of the 1,2,3-thiadiazole core suggests it would follow a similar decomposition pathway to generate the corresponding benzoyl-methyl-substituted thioketene.

The 1,2,3-thiadiazole scaffold is a valuable starting point for the synthesis of a diverse array of other nitrogen and sulfur-containing heterocyclic compounds. nih.gov The reactivity of the ring and its substituents allows for various chemical transformations and cyclization reactions. For example, derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid can be converted into their corresponding hydrazides. mdpi.com These hydrazides, in turn, can undergo condensation and cyclization reactions to form more complex fused heterocyclic systems, such as 1,2,4-triazoles fused with the 1,2,3-thiadiazole ring. mdpi.com

Furthermore, the Ugi four-component reaction, a powerful tool in combinatorial chemistry, has been employed using 4-methyl-1,2,3-thiadiazole (B96444) derivatives to rapidly generate libraries of complex molecules containing the thiadiazole core alongside other functionalities. researchgate.net This approach highlights the role of the compound as a key building block for creating structurally diverse molecules with potential applications in various fields, including pharmaceuticals and agrochemicals. The synthesis of thiazoles, triazoles, and thiadiazines from precursors containing a benzoyl-thiosemicarbazide structure further illustrates the broad utility of these types of building blocks in heterocyclic synthesis. bohrium.comresearchgate.net

Future Research Directions and Unexplored Avenues

Development of Novel and More Efficient Synthetic Routes to Complex 4-Methyl-5-benzoyl-1,2,3-thiadiazole Derivatives

Future synthetic research will likely focus on overcoming the limitations of current methods to access more complex and functionally diverse derivatives of this compound. While classical methods like the Hurd-Mori reaction are effective for synthesizing the 1,2,3-thiadiazole (B1210528) ring, there is a need for methodologies that offer greater efficiency, broader substrate scope, and improved functional group tolerance. organic-chemistry.orgmdpi.com

Key research objectives include:

Multi-component Reactions: The use of one-pot, multi-component reactions, such as the Ugi reaction, presents an efficient and green strategy for synthesizing complex thiadiazole derivatives. researchgate.net Future work could adapt these reactions to incorporate the this compound scaffold, allowing for the rapid generation of diverse chemical libraries.

Transition-Metal Catalysis: The exploration of transition-metal-catalyzed cross-coupling reactions could enable the introduction of a wide array of substituents onto the thiadiazole ring or the benzoyl moiety, which is difficult to achieve through traditional methods. Denitrogenative transannulation of 1,2,3-thiadiazoles using rhodium catalysis has already shown promise for creating diverse heterocyclic structures. researchgate.net

Flow Chemistry: Implementing continuous flow synthesis could offer significant advantages in terms of safety, scalability, and reaction control for the synthesis of thiadiazole derivatives. This approach can minimize the handling of potentially unstable intermediates and allow for precise control over reaction parameters, leading to higher yields and purity.

A comparative table of synthetic strategies is presented below.

| Synthetic Strategy | Description | Potential Advantages for Complex Derivatives |

| Improved Hurd-Mori Reaction | A facile and practical TBAI-catalyzed reaction between N-tosylhydrazones and sulfur under metal-free conditions. mdpi.com | Improved yields (44-98%) and practicality over the classic approach. mdpi.com |

| Cross-Coupling Cyclization | A transition-metal-free approach using I2 with dimethyl sulfoxide (B87167) to mediate the cyclization of enaminones, tosylhydrazine, and elemental sulfur. organic-chemistry.org | Operationally simple, compatible with a wide range of functional groups, and produces good yields. organic-chemistry.org |

| Ugi Reaction | A one-pot, four-component reaction that can be used to rapidly generate libraries of compounds. researchgate.net | Green, rapid, and allows for the combination of multiple bioactive substructures in a single step. researchgate.net |

| Photocatalysis | Visible light catalysis using reagents like cercosporin (B1668469) to synthesize 1,2,3-thiadiazoles under mild, environmentally friendly conditions. organic-chemistry.org | Sustainable, good regioselectivity, and broad functional-group compatibility. organic-chemistry.org |

In-depth Mechanistic Understanding of Stereoselective and Regioselective Transformations

A deeper understanding of the reaction mechanisms governing the transformations of this compound is crucial for controlling the stereochemistry and regiochemistry of its derivatives. The 1,2,3-thiadiazole ring can undergo ring cleavage to form reactive intermediates, offering pathways to other heterocyclic systems. researchgate.net

Future research should focus on:

Controlling Regioselectivity: While some synthetic methods offer good regioselectivity, the factors controlling the orientation of substituents are not always well understood. organic-chemistry.orgmdpi.com Mechanistic studies employing kinetic analysis, isotopic labeling, and computational modeling can elucidate the transition states and intermediates that dictate regiochemical outcomes.

Developing Stereoselective Methods: The development of catalytic asymmetric methods to introduce chirality into derivatives of this compound is a significant challenge. This could involve the use of chiral catalysts or auxiliaries to control the formation of stereocenters during synthesis or subsequent modifications.

Investigating Ring-Cleavage and Rearrangement: The 1,2,3-thiadiazole ring is known to undergo rearrangements and ring-cleavage reactions. researchgate.netresearchgate.net A thorough investigation into the conditions and mechanisms of these transformations could unlock novel synthetic pathways to other important heterocyclic scaffolds. Mass spectrometry has been shown to be an effective tool for studying the gas-phase rearrangement of 1,2,3-thiadiazoles into 1,2,3-triazoles. mdpi.com

Integration of Machine Learning and Artificial Intelligence for Predictive Synthesis and Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic synthesis. researchgate.net For a target compound like this compound, these technologies can accelerate the discovery of new derivatives and optimize synthetic routes.

Key applications include:

Retrosynthesis Planning: AI-powered tools can propose novel and efficient retrosynthetic pathways to complex target molecules, potentially identifying routes that are non-intuitive to human chemists. acs.orgnih.gov These programs can analyze vast reaction databases to suggest starting materials and reaction steps. nih.gov

Reaction Outcome and Condition Prediction: ML models can be trained on large datasets of chemical reactions to predict the products and yields of unknown reactions, as well as to suggest optimal reaction conditions (e.g., catalyst, solvent, temperature). researchgate.nettechnologynetworks.com This can significantly reduce the amount of trial-and-error experimentation required. researchgate.net

In Silico Design of Novel Compounds: AI can be used to design new derivatives of this compound with desired properties. By learning structure-activity relationships from existing data, ML models can generate novel molecular structures that are predicted to have high activity for a specific biological target or material application. nih.gov

Exploration of Supramolecular Chemistry and Self-Assembly Processes

The structural features of this compound, including aromatic rings and heteroatoms capable of hydrogen bonding, make it an interesting candidate for studies in supramolecular chemistry. The self-assembly of molecules into well-defined, higher-order structures is a powerful strategy for creating new functional materials.

Future avenues of research include:

Crystal Engineering: Systematically studying the non-covalent interactions (e.g., π-stacking, hydrogen bonding) in the solid state can lead to the design of crystalline materials with specific properties. Modifying the substituents on the benzoyl ring could be used to tune these interactions and control the crystal packing.

Self-Assembled Materials: Research on related heterocyclic compounds, such as thienopyrrole-fused thiadiazoles, has demonstrated that these molecules can self-assemble in solution through a combination of π-stacking and hydrogen bonding. nih.gov Similar studies on this compound derivatives could lead to the development of gels, liquid crystals, or other soft materials with unique optical or electronic properties. The steric effect of substituents has been shown to influence the supramolecular polymerization mechanism, shifting it from isodesmic to cooperative. nih.gov

Advanced Theoretical Prediction and Experimental Validation Studies for Novel Reactivity

Computational chemistry provides powerful tools for predicting the reactivity and properties of molecules, guiding experimental work and providing a deeper understanding of chemical phenomena.

Future research in this area should involve:

Reactivity Prediction: Using methods like Density Functional Theory (DFT), researchers can calculate the electron distribution, frontier molecular orbitals, and reaction energy profiles for this compound. This can help predict its reactivity towards various reagents and identify new, unexplored reaction pathways. For example, theoretical calculations can help understand how the incorporation of different atoms affects the electronic properties and reactivity of the heterocyclic system. nih.gov

Mechanism Elucidation: Computational modeling can be used to map out the detailed mechanisms of complex reactions, including identifying transition states and short-lived intermediates. mdpi.com This is particularly valuable for understanding the regioselectivity and stereoselectivity of reactions.

Validation through Experiment: A crucial aspect of this research is the close collaboration between computational and experimental chemists. Theoretical predictions must be rigorously tested in the laboratory to validate the computational models and refine their predictive power.

Development of Sustainable and Environmentally Benign Chemical Processes for Production

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.com

Future efforts to produce this compound and its derivatives should focus on:

Green Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives, such as water, ethanol (B145695), or ionic liquids, is a key goal. organic-chemistry.orgmdpi.com

Alternative Energy Sources: The use of microwave irradiation and ultrasonication can often accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. bohrium.comnanobioletters.com

Catalytic Methods: Developing highly efficient catalytic processes, especially those that avoid the use of toxic or heavy metals, can significantly reduce waste by minimizing the need for stoichiometric reagents. organic-chemistry.orgmdpi.com Photocatalysis using visible light represents a particularly sustainable approach. organic-chemistry.org

| Green Chemistry Approach | Description | Example in Thiadiazole Synthesis |

| Microwave/Ultrasonic Irradiation | Using microwave or ultrasonic energy to drive reactions, often leading to shorter reaction times and higher yields. nanobioletters.com | Synthesis of thiadiazole derivatives with yields of 75-90% in less time than conventional methods. nanobioletters.com |

| Eco-Friendly Solvents | Employing solvents with low environmental impact, such as ethanol (EtOH). organic-chemistry.org | A highly efficient reaction of tosylhydrazones with ammonium (B1175870) thiocyanate (B1210189) in EtOH at room temperature. organic-chemistry.org |

| Metal-Free Catalysis | Using non-metal catalysts, such as TBAI (tetrabutylammonium iodide), to avoid toxic metal waste. mdpi.com | A TBAI-catalyzed reaction between N-tosylhydrazones and sulfur to produce 1,2,3-thiadiazoles. mdpi.com |

| One-Pot Procedures | Combining multiple reaction steps into a single procedure without isolating intermediates to save time, resources, and reduce waste. mdpi.com | One-pot green protocols for synthesizing 3,5-disubstituted 1,2,4-thiadiazoles using iodine as a catalyst in an aqueous medium. mdpi.com |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-methyl-5-benzoyl-1,2,3-thiadiazole, and how can reaction conditions be optimized?

- Methodology :

- Copper-catalyzed cross-coupling : React 4-methyl-1,2,3-thiadiazole derivatives with benzoyl chloride in the presence of Cu(I) catalysts (e.g., CuI) under inert conditions. Optimize temperature (70–90°C) and solvent polarity (e.g., DMF) to enhance yield .

- Thiocarbonyl intermediates : Use Lawesson’s reagent to convert diazo-1,3-dicarbonyl precursors into thioketones, followed by cyclization to form the thiadiazole core. Monitor reaction progress via TLC and adjust stoichiometry to minimize byproducts .

- Data Considerations : Track yields under varying catalysts (e.g., Cu vs. Pd) and solvents (DMF vs. THF) to identify optimal conditions.

Q. Which spectroscopic and crystallographic methods are critical for confirming the structure of this compound?

- Methodology :

- NMR spectroscopy : Analyze , , and (if fluorinated analogs exist) spectra to confirm substituent positions and purity. Compare with literature data for benzoyl and thiadiazole moieties .

- X-ray crystallography : Use SHELX software for structure refinement. Resolve ambiguities in bond lengths/angles (e.g., S–N vs. C–C bonds) to validate the thiadiazole core .

Q. How can researchers screen the biological activity of this compound derivatives?

- Methodology :

- Antimicrobial assays : Perform MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria and fungi. Use agar diffusion or microbroth dilution methods .

- Enzyme inhibition : Screen for CYP450 (e.g., CYP2E1) interactions via fluorometric assays. Monitor competitive/non-competitive inhibition kinetics using recombinant enzymes .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing 4,5-disubstituted thiadiazoles be addressed?

- Methodology :

- Directed metallation : Generate stable anions at the 5-position using methyllithium, then introduce benzoyl groups via electrophilic quenching. This avoids competing reactions at the 4-position .

- Protecting group strategies : Temporarily block reactive sites (e.g., using trimethylsilyl groups) to direct substitution to the desired position .

Q. What computational approaches are suitable for studying the electronic properties of this compound?

- Methodology :

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level. Calculate HOMO/LUMO energies to predict reactivity (e.g., nucleophilic attack at the benzoyl group) .

- Molecular docking : Simulate binding to biological targets (e.g., CYP2E1) using AutoDock Vina. Validate poses with in vitro inhibition data .

Q. How can contradictions in biological activity data across studies be resolved?

- Methodology :

- Meta-analysis : Aggregate data from multiple sources (e.g., MIC, IC) and apply statistical models (e.g., ANOVA) to identify outliers or confounding variables (e.g., solvent effects) .

- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups on the benzoyl ring) with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.